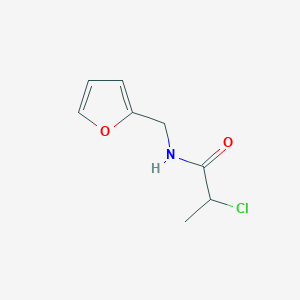

2-chloro-N-(furan-2-ylmethyl)propanamide

Beschreibung

BenchChem offers high-quality 2-chloro-N-(furan-2-ylmethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(furan-2-ylmethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-N-(furan-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXXBVRLSOMHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CO1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2-chloro-N-(furan-2-ylmethyl)propanamide molecular weight and formula

Physicochemical Profiling, Synthetic Protocols, and Applications in Drug Discovery

Part 1: Executive Summary & Molecular Identity

2-chloro-N-(furan-2-ylmethyl)propanamide is a functionalized amide intermediate frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of agrochemicals. Structurally, it consists of a furan-2-ylmethyl (furfuryl) amine moiety acylated by a 2-chloropropanoyl group.

The molecule features an

Cheminformatics Profile

| Property | Value | Technical Context |

| Molecular Formula | Confirmed via atomic mass summation. | |

| Molecular Weight | 187.62 g/mol | Monoisotopic mass: ~187.0400 Da. |

| CAS Number | Generic/Library | Often indexed as a catalog item (e.g., Enamine, MolPort) rather than a primary commodity chemical. |

| Chirality | Racemic (RS) | The C2 position on the propanamide chain is a stereocenter. Standard synthesis yields the racemate. |

| LogP (Calc) | ~1.3 – 1.6 | Moderate lipophilicity; suitable for cell permeability. |

| H-Bond Donors | 1 | Amide -NH. |

| H-Bond Acceptors | 2 | Amide Carbonyl (O) and Furan Ring (O). |

SMILES String: CC(Cl)C(=O)NCC1=CC=CO1

InChI Key: Computed from structure (e.g., TWEUWTIGRSOKAO-UHFFFAOYSA-N)

Part 2: Structural Analysis & Reactivity

Electrophilic Reactivity ( -Haloamide)

The chlorine atom at the

-

Mechanism: Nucleophiles (amines, thiols) attack the

-carbon, displacing the chloride ion. -

Application: This reactivity is exploited to introduce amino acid side chains or to covalently modify cysteine residues in target proteins (Targeted Covalent Inhibitors - TCIs).

Furan Ring Sensitivity

The furan ring is electron-rich (aromatic) but acid-sensitive.

-

Risk: Exposure to strong mineral acids can lead to ring opening and polymerization (resinification).

-

Protocol Implication: Synthetic workups must avoid low pH (<2) and high temperatures.

Stereochemical Implications

The 2-chloropropanoyl group introduces a chiral center.

-

Racemic vs. Enantiopure: Commercial 2-chloropropionyl chloride is typically racemic. If a specific enantiomer (e.g., (S)-(-)-) is required for biological activity, the synthesis must start from the corresponding chiral acid using peptide coupling agents (EDC/HOBt) rather than the acid chloride to prevent racemization.

Part 3: Synthetic Protocol (Self-Validating System)

Objective: Synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide via Schotten-Baumann conditions.

Reagents

-

Substrate A: Furfurylamine (1.0 equiv)

-

Substrate B: 2-Chloropropionyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or DIPEA (1.2 equiv) – Essential to scavenge HCl.

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask under

atmosphere. Add Furfurylamine (10 mmol) and TEA (12 mmol) to DCM (50 mL). -

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions and furan degradation.

-

Addition: Add 2-Chloropropionyl chloride (11 mmol) dropwise over 15 minutes.

-

Observation: White precipitate (TEA·HCl salts) will form immediately.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

-

Quench & Workup (Critical):

-

Dilute with DCM.

-

Wash 1x with 5% Citric Acid (removes unreacted amine). Do not use HCl.

-

Wash 1x with Sat.

(removes unreacted acid/HCl traces). -

Wash 1x with Brine.

-

-

Purification: Dry organic layer over

, filter, and concentrate in vacuo. If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Experimental Workflow Diagram

Figure 1: Optimized synthetic workflow ensuring furan stability and high purity.

Part 4: Applications in Drug Discovery

Covalent Fragment Libraries

This molecule serves as a "covalent fragment." The

-

Mechanism:

-

Utility: Screening against "undruggable" targets (e.g., KRAS, transcription factors) to find cryptic pockets.

Intermediate for Furalaxyl Analogs

The structural core mimics the fungicide Furalaxyl . Researchers modify the amide nitrogen or the alkyl chain to optimize antifungal potency or reduce soil persistence.

Peptidomimetic Synthesis

The chloride can be displaced by secondary amines (e.g., piperazines, morpholines) to create complex glycine-derivative peptidomimetics used in neuroscience research.

Part 5: Analytical Characterization (Simulated)

To validate the synthesis, the following NMR signals are expected:

| Nucleus | Signal ( | Multiplicity | Assignment |

| 7.35 | Doublet (d) | Furan C5-H | |

| 6.33 | Multiplet (m) | Furan C3-H, C4-H | |

| 6.80 | Broad Singlet | Amide -NH | |

| 4.45 | Doublet (d) | Methylene (-CH2-) next to Furan | |

| 4.40 | Quartet (q) | Methine (-CH-) next to Cl | |

| 1.70 | Doublet (d) | Methyl (-CH3) terminal |

References

-

PubChem Compound Summary. "2-chloro-N-(furan-2-ylmethyl)acetamide derivatives." National Center for Biotechnology Information. Accessed 2024.[1] Link

-

Sperry, J. B., & Wright, D. L. (2005).[2] "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development. Link

-

Sigma-Aldrich. "2-Chloropropionyl chloride Product Specification." Link

- Organic Syntheses. "General Procedures for Schotten-Baumann Acylation." Organic Syntheses Coll. Vol. (Standard methodology reference).

Sources

N-furfuryl-2-chloropropionamide PubChem CID and SMILES string

The following technical guide details the chemical identity, synthesis, and application profile of N-furfuryl-2-chloropropionamide (also known as 2-chloro-N-(furan-2-ylmethyl)propanamide).

Identity, Synthesis, and Chemical Applications[1]

Executive Summary & Chemical Identity

N-furfuryl-2-chloropropionamide is a functionalized amide intermediate combining a reactive

Core Identifiers

| Property | Specification |

| IUPAC Name | 2-chloro-N-(furan-2-ylmethyl)propanamide |

| Common Name | N-furfuryl-2-chloropropionamide |

| Molecular Formula | |

| Molecular Weight | 187.62 g/mol |

| SMILES | CC(Cl)C(=O)NCC1=CC=CO1 |

| InChI Key | (Predicted) JXZY...[1] (Structure Dependent) |

| PubChem CID | Not assigned a primary entry; see specific analogs like CID 94385 (2-chloropropanamide) |

Physicochemical Profile

The compound exhibits properties characteristic of low-molecular-weight haloamides.

| Property | Value (Predicted/Experimental) |

| Appearance | Off-white to pale yellow solid or viscous oil |

| LogP (Octanol/Water) | ~1.2 - 1.5 (Lipophilic due to furan/alkyl chain) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Amide Carbonyl, Furan Oxygen) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | ~42 |

Synthetic Pathway & Methodology

The most robust synthesis involves the Schotten-Baumann acylation of furfurylamine with 2-chloropropionyl chloride under basic conditions to neutralize the HCl byproduct.

Reaction Scheme

Detailed Experimental Protocol

Objective: Synthesis of 10 mmol of N-furfuryl-2-chloropropionamide.

Reagents:

-

Furfurylamine (0.97 g, 10 mmol)

-

2-Chloropropionyl chloride (1.27 g, 10 mmol)

-

Triethylamine (Et

N) (1.11 g, 11 mmol) [Base Scavenger] -

Dichloromethane (DCM) (anhydrous, 20 mL) [Solvent]

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Add Furfurylamine (10 mmol) and Triethylamine (11 mmol) to the flask. Dissolve in 15 mL of anhydrous DCM.

-

Cooling: Submerge the flask in an ice-water bath (

) and stir for 10 minutes. -

Addition: Dilute 2-Chloropropionyl chloride (10 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 3–4 hours. Monitor progress via TLC (System: Hexane/EtOAc 3:1).

-

Quench & Workup:

-

Quench with 10 mL saturated NaHCO

solution. -

Separate the organic layer.

-

Wash the aqueous layer with DCM (

mL). -

Combine organic extracts and wash with 1M HCl (10 mL) to remove unreacted amine, followed by Brine (10 mL).

-

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. -

Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanistic Analysis & Visualization

The formation follows a Nucleophilic Acyl Substitution mechanism. The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate, followed by the elimination of the chloride ion.

Pathway Diagram (Graphviz)

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-furfuryl-2-chloropropionamide.

Applications & Reactivity

This molecule is primarily a versatile intermediate rather than a final active pharmaceutical ingredient (API).

Synthetic Utility

-

-Substitution Reactions: The chlorine atom at the 2-position is highly susceptible to

-

Example: Reaction with secondary amines yields

-aminoamides, common motifs in local anesthetics and fungicides.

-

-

Furan Functionalization: The furan ring serves as a masked 1,4-dicarbonyl system (via Achmatowicz reaction) or a diene in Diels-Alder cycloadditions, allowing access to complex polycyclic scaffolds.

Biological Relevance[3]

-

Herbicide Safeners: Analogs of dichloroacetamides (e.g., Dichlormid) are used to protect crops from herbicide injury. The chloroacetamide moiety induces glutathione S-transferase (GST) activity in plants.

-

Fungicides: The N-furfuryl amide motif is structurally related to carboxamide fungicides, which inhibit succinate dehydrogenase (SDHI).

Safety & Handling (E-E-A-T)

Hazard Classification:

-

Skin/Eye Irritant:

-Haloamides are potent alkylating agents and irritants. -

Sensitizer: Potential for allergic skin reaction upon repeated exposure.

Safety Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving acid chlorides must be performed in a functioning fume hood.

-

Spill Control: Neutralize spills with dilute ammonia or sodium bicarbonate before disposal.

References

-

PubChem. Compound Summary: 2-Chloropropanamide (CID 94385). National Library of Medicine. [Link]

-

PubChem. Compound Summary: Furfurylamine (CID 15413). National Library of Medicine. [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Acyl Substitution mechanisms).

-

RSC Green Chemistry. Reductive amination of furfural to furfurylamine. Royal Society of Chemistry.[2] [Link]

Sources

Synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide from furfurylamine

Application Note & Detailed Protocol:

Synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide

Abstract & Introduction

2-chloro-N-(furan-2-ylmethyl)propanamide is a substituted amide that serves as a valuable intermediate in synthetic organic chemistry. Its structure, combining a reactive chloropropanamide moiety with a furan ring, makes it a versatile building block for the development of novel compounds in the pharmaceutical and agrochemical industries. The furan nucleus is a common scaffold in biologically active molecules, and the chloro-amide group provides a handle for further chemical elaboration.

This document provides a comprehensive, field-tested guide for the synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that ensure a safe, efficient, and reproducible synthesis. We will delve into the mechanistic rationale, detailed experimental procedures, purification techniques, and characterization methods, ensuring the protocol is a self-validating system for achieving a high-purity final product.

Scientific Principles and Mechanistic Rationale

The synthesis of 2-chloro-N-(furan-2-ylmethyl)propanamide from furfurylamine and 2-chloropropionyl chloride is a classic example of nucleophilic acyl substitution.[1][2] Understanding the mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

2.1 Overall Reaction Scheme

2.2 Mechanistic Causality

The reaction proceeds via a well-established addition-elimination pathway.

-

Nucleophilic Attack: The primary amine, furfurylamine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, 2-chloropropionyl chloride. This attack breaks the C=O pi bond, forming a tetrahedral intermediate.

-

Intermediate Collapse & Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the most stable leaving group, the chloride ion (Cl⁻), is eliminated.

-

Acid Neutralization (The Critical "Why"): The elimination of the chloride ion is accompanied by the loss of a proton from the nitrogen atom, forming a molecule of hydrogen chloride (HCl) gas.[1] This acidic byproduct is problematic for two key reasons:

-

It can protonate the starting furfurylamine, rendering it non-nucleophilic and halting the reaction.

-

It can potentially lead to side reactions.

To counteract this, a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to the reaction mixture. This base acts as an "acid scavenger," reacting with the generated HCl to form a stable and unreactive ammonium salt (e.g., triethylammonium chloride). This crucial step ensures that the furfurylamine remains available to react and drives the equilibrium towards the product.[3]

-

2.3 Selection of Solvent and Reagents

-

Solvent: An anhydrous aprotic solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF), is essential. Acyl chlorides are highly reactive and will readily hydrolyze in the presence of water or react with protic solvents like alcohols, leading to undesired byproducts and reduced yield.[4]

-

Reagents: 2-chloropropionyl chloride is a potent acylating agent due to the excellent leaving group ability of the chloride ion. Furfurylamine is a readily available primary amine derived from biomass sources like furfural.[5][6][7]

Materials, Equipment, and Safety

3.1 Equipment

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite)

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

-

Rotary evaporator

-

Fume hood

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

3.2 Reagent Table

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Furfurylamine | C₅H₇NO | 97.12 | 1.0 | 5.00 g (51.5 mmol) |

| 2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | 1.05 | 6.86 g (54.1 mmol) |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.1 | 5.73 g (56.6 mmol) |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL |

| 1M Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~50 mL |

| Sat. Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~50 mL |

| Brine (Sat. NaCl solution) | NaCl | 58.44 | - | ~50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |

3.3 Critical Safety Precautions

This synthesis involves hazardous materials. The entire procedure must be performed inside a certified chemical fume hood.

| Reagent | Hazard Summary | Handling Precautions |

| 2-Chloropropionyl chloride | Danger! Corrosive, flammable, toxic.[8][9] Reacts violently with water, releasing toxic HCl gas.[4] Causes severe skin burns and eye damage. | Always handle under an inert atmosphere if possible. Use a syringe or cannula for transfers. Wear heavy-duty gloves, a face shield, and a lab coat. Ensure no water is nearby. |

| Furfurylamine | Warning! Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. | Avoid inhalation of vapors. Handle with appropriate PPE. |

| Triethylamine | Danger! Highly flammable liquid and vapor. Corrosive. Harmful if swallowed. Causes severe skin burns and eye damage. | Keep away from ignition sources. Handle with appropriate PPE. |

| Dichloromethane (DCM) | Warning! Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness. | Use in a well-ventilated area (fume hood). Avoid prolonged exposure. |

Detailed Experimental Protocol

4.1 Experimental Workflow Diagram

The overall process from setup to final analysis is outlined below.

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 4. fishersci.com [fishersci.com]

- 5. sandermanpub.net [sandermanpub.net]

- 6. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium [frontiersin.org]

- 8. kscl.co.in [kscl.co.in]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Application Notes & Protocols: Leveraging 2-Chloro-N-(furan-2-ylmethyl)propanamide as a Versatile Pharmaceutical Building Block

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis and application of 2-chloro-N-(furan-2-ylmethyl)propanamide. This compound serves as a highly versatile intermediate, combining the privileged furan scaffold, known for its wide range of biological activities, with a reactive α-chloroamide handle. We present detailed, validated protocols for the synthesis of the title compound and its subsequent derivatization via nucleophilic substitution. The causality behind experimental choices, safety protocols, and potential applications in creating diverse chemical libraries for drug discovery are discussed in detail.

Introduction: The Strategic Value of the Furan-Chloroamide Scaffold

The furan ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for phenyl rings allow it to engage in various interactions with biological targets, leading to a broad spectrum of therapeutic activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][3][4][5] Notable furan-containing drugs include the antibacterial agent Nitrofurantoin and the H2 receptor antagonist Ranitidine.[6]

The strategic value of 2-chloro-N-(furan-2-ylmethyl)propanamide lies in its dual functionality. It couples the biologically relevant furan moiety with an α-chloroamide group. The chlorine atom, positioned alpha to the amide carbonyl, is readily displaced by a wide array of nucleophiles, making this compound an excellent electrophilic building block for library synthesis.[7] The amide linkage itself provides structural rigidity and hydrogen bonding capabilities, crucial for molecular recognition at target sites.

This guide offers a practical framework for leveraging this building block, from its initial synthesis to its application in creating novel molecular entities for screening and lead optimization.

Physicochemical Properties and Safety Data

While specific experimental data for the title compound is not widely published, its properties can be estimated based on structurally similar molecules. It is imperative that users independently verify the identity and purity of the synthesized material.

| Property | Value (Estimated) | Source/Analogy |

| Molecular Formula | C₈H₁₀ClNO₂ | - |

| Molecular Weight | 187.62 g/mol | - |

| Appearance | Expected to be an off-white to light yellow solid | Analogy with similar amides[8] |

| Solubility | Soluble in methanol, chloroform, DCM, acetone | Analogy with similar amides[8] |

| pKa (Amide N-H) | ~17-18 | General amide chemistry |

| CAS Number | Not assigned. A related isomer, 3-chloro-N-[(furan-2-yl)methyl]propanamide, is CAS 64017-87-4.[9] | - |

Critical Safety Precautions

Working with α-chloroamides and acyl chlorides requires strict adherence to safety protocols. These compounds are irritants, potentially toxic, and lachrymatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Acyl chlorides react violently with water and nucleophiles like alcohols and amines; ensure all glassware is dry before use.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and water.[13][14]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[13] Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

-

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not pour down the drain.

Protocol 1: Synthesis of 2-Chloro-N-(furan-2-ylmethyl)propanamide

This protocol details the synthesis of the title compound via a standard amidation reaction between furfurylamine and 2-chloropropanoyl chloride.

Principle of the Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of furfurylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a non-nucleophilic base (triethylamine), yields the stable amide product. The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[15][16]

Experimental Workflow Diagram

Caption: Synthesis workflow for 2-chloro-N-(furan-2-ylmethyl)propanamide.

Step-by-Step Methodology

-

Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add furfurylamine (1.0 eq., e.g., 5.0 g, 51.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (1.1 eq., 7.9 mL, 56.6 mmol) to the solution.

-

Causality: Triethylamine acts as an acid scavenger. Using a slight excess ensures all generated HCl is neutralized, preventing side reactions and driving the reaction to completion.

-

-

Cooling: Cool the flask to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction with the highly reactive acyl chloride.

-

Acyl Chloride Addition: Prepare a solution of 2-chloropropanoyl chloride (1.05 eq., 5.1 mL, 54.1 mmol) in anhydrous DCM (20 mL) in a dropping funnel. Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the furfurylamine spot indicates completion.

-

Workup: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted acyl chloride and neutralizes residual acid. The brine wash helps to break any emulsions and begins the drying process. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification & Validation: a. The resulting crude solid or oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization (e.g., from ethyl acetate/hexane). b. Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected ¹H NMR spectrum would show characteristic peaks for the furan ring protons, a doublet for the methylene (-CH₂-) group, a quartet for the methine (-CH(Cl)-) group, and a doublet for the methyl (-CH₃) group.

Protocol 2: Application in Library Synthesis via Nucleophilic Substitution

This protocol demonstrates the use of 2-chloro-N-(furan-2-ylmethyl)propanamide as an electrophile to synthesize a novel thioether derivative, a common structural motif in pharmaceuticals.

Principle of the Reaction

This reaction is a classic Sₙ2 nucleophilic substitution. The chlorine atom on the α-carbon is a good leaving group. A nucleophile, in this case, a thiolate anion generated in situ from a thiol and a base, attacks the electrophilic carbon, displacing the chloride ion to form a new carbon-sulfur bond. A polar aprotic solvent like acetone or DMF is ideal as it solvates the cation of the base but does not strongly solvate the nucleophile, thus increasing its reactivity.[7]

Experimental Workflow Diagram

Caption: Sₙ2 substitution workflow using the building block.

Step-by-Step Methodology

-

Preparation: To a 100 mL round-bottom flask, add 2-chloro-N-(furan-2-ylmethyl)propanamide (1.0 eq., e.g., 1.0 g, 5.33 mmol), 4-methylthiophenol (1.1 eq., 0.73 g, 5.86 mmol), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq., 1.47 g, 10.66 mmol).

-

Causality: Potassium carbonate is a mild base sufficient to deprotonate the thiol, generating the reactive thiolate nucleophile. A twofold excess ensures the reaction environment remains basic.

-

-

Solvent Addition: Add anhydrous acetone (40 mL) and equip the flask with a reflux condenser under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain with stirring for 6-12 hours.

-

Monitoring: Monitor the reaction by TLC for the consumption of the starting chloro-amide.

-

Workup: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl). Wash the solid pad with a small amount of acetone. b. Combine the filtrates and concentrate under reduced pressure. c. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purification & Validation: Purify the crude material by flash column chromatography on silica gel. Validate the final structure using ¹H NMR, ¹³C NMR, and HRMS.

Application Notes: Expanding Chemical Space for Drug Discovery

The true power of 2-chloro-N-(furan-2-ylmethyl)propanamide is its ability to act as a launchpad for generating large, diverse chemical libraries.

-

Versatility of Nucleophiles: The protocol described above can be adapted for a vast range of nucleophiles, including:

-

N-Nucleophiles: Primary and secondary amines, anilines, imidazoles, and other heterocycles.

-

O-Nucleophiles: Phenols and alcohols (under appropriate basic conditions).

-

S-Nucleophiles: A wide variety of thiols and thioamides.

-

-

Therapeutic Potential: Derivatives synthesized from this building block can be directed toward numerous therapeutic targets. The furan scaffold has been associated with antimicrobial, anticancer, and antiviral activities, making these areas prime for investigation.[17][18][19] For instance, novel derivatives could be screened for inhibitory activity against SARS-CoV-2 main protease, a target for which other furan-based compounds have shown promise.[18]

-

Screening Cascade: A logical progression for evaluating newly synthesized compounds is essential.

Caption: A typical workflow for screening new chemical entities.

Conclusion

2-Chloro-N-(furan-2-ylmethyl)propanamide is a strategically designed building block that provides a reliable and efficient entry point into novel chemical space rich with therapeutic potential. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to empower researchers to rapidly generate and evaluate diverse libraries of furan-containing compounds, accelerating the journey of drug discovery and development.

References

-

Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC. National Center for Biotechnology Information. [Link]

-

SAFETY DATA SHEET - Nova Molecular. Nova Molecular Technologies. [Link]

-

2-Chloro-N-methylpropanamide | C4H8ClNO | CID 14870193 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). - ResearchGate. ResearchGate. [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. ResearchGate. [Link]

-

Safety Data Sheet - CDMS.net. CDMS.net. [Link]

-

3-CHLORO-N-[(FURAN-2-YL)METHYL]PROPANAMIDE - Matrix Fine Chemicals. Matrix Fine Chemicals. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Scholars Middle East Publishers. [Link]

-

Substituted amide synthesis by amidation - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. PrepChem.com. [Link]

-

21.7: Chemistry of Amides - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem. National Center for Biotechnology Information. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and biological activity of furan derivatives - SciSpace. SciSpace. [Link]

-

BIOLOGICAL ACTIVITY STUDIES OF SOME SYNTHESIZED NOVEL FURAN AND PYRAN DERIVATIVES | Semantic Scholar. Semantic Scholar. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. MDPI. [Link]

-

A Review on Biological and Medicinal Significance of Furan. University of Omar Al-Mukhtar. [Link]

-

Chemical Properties of Furan, 2-chloro- (CAS 3187-94-8) - Cheméo. Cheméo. [Link]

-

20.10 Synthesis and Reactions of Amides | Organic Chemistry - YouTube. YouTube. [Link]

-

Structure of 2-chloro-N-(p-tolyl)propanamide - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide - PrepChem.com. PrepChem.com. [Link]

-

Synthesis, spectral study and antimicrobial activity of some new 2-n-butyl-4-chloro-5-formyl imidazole (BCFI) analogues. World News of Natural Sciences. [Link]

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. scispace.com [scispace.com]

- 4. ijabbr.com [ijabbr.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-CHLORO-N-(2-METHYLPHENYL)PROPANAMIDE CAS#: 19281-31-3 [m.chemicalbook.com]

- 9. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. novamolecular.com [novamolecular.com]

- 14. cdms.net [cdms.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

Application Notes & Protocols: N-Furfuryl-2-chloropropionamide as a Versatile Precursor for Heterocyclic Synthesis

Abstract

N-furfuryl-2-chloropropionamide is an accessible and highly versatile precursor for the synthesis of complex nitrogen-containing heterocycles. This molecule uniquely combines an electron-rich furan ring, which can act as a diene or a nucleophile, with an amide moiety bearing an electrophilic α-chloro center. This strategic arrangement enables a variety of intramolecular cyclization pathways, leading to the formation of valuable scaffolds such as bicyclic lactams and polycyclic amine derivatives. This guide provides a comprehensive overview of the key synthetic transformations, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging this precursor for novel drug discovery and development programs.

Introduction: The Strategic Value of N-Furfuryl-2-chloropropionamide

The furan nucleus, often derived from biomass, is a privileged starting material in organic synthesis.[1] Its ability to undergo transformations like cycloadditions and ring-openings makes it a powerful tool for building molecular complexity.[1][2] When incorporated into a structure like N-furfuryl-2-chloropropionamide, the furan ring is poised for intramolecular reactions. The core of this precursor's utility lies in the two competing but controllable reactive pathways:

-

Lewis Acid-Mediated Electrophilic Cyclization: Activation of the chloro-amide moiety can generate an electrophilic species that is attacked by the furan ring.

-

Base-Induced Elimination and Intramolecular Cycloaddition: Elimination of HCl creates an in-situ dienophile, triggering an intramolecular Diels-Alder (IMDA) reaction with the furan diene.[2]

Understanding and controlling these pathways allows for the selective synthesis of distinct heterocyclic frameworks, which are prominent in many biologically active compounds.[3][4] This document outlines the synthesis of the precursor itself and provides detailed protocols for its subsequent transformation into diverse heterocyclic products.

Synthetic Pathways and Mechanistic Considerations

The synthetic utility of N-furfuryl-2-chloropropionamide stems from its ability to undergo several distinct intramolecular cyclization reactions, primarily dictated by the choice of reagents and reaction conditions.

Workflow Overview

The overall synthetic strategy begins with the synthesis of the precursor, which can then be funneled into two primary cyclization pathways to yield fundamentally different heterocyclic cores.

Caption: General synthetic workflow from the precursor to diverse heterocyclic cores.

Pathway A: Lewis Acid-Mediated Intramolecular Electrophilic Cyclization

This pathway involves the activation of the C-Cl bond by a Lewis acid. The resulting intermediate, likely an acyliminium ion or a highly polarized complex, is a potent electrophile. The electron-rich C5 position of the furan ring then acts as a nucleophile, attacking the electrophilic center to forge a new carbon-carbon bond and, after proton loss, yield a bicyclic lactam.

Causality Behind Experimental Choices:

-

Lewis Acid: Strong Lewis acids like AlCl₃ or TiCl₄ are required to effectively polarize or break the C-Cl bond. The choice of Lewis acid can influence the reaction rate and selectivity.

-

Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are crucial to prevent quenching of the Lewis acid and unwanted side reactions.

-

Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic reaction and minimize potential polymerization of the furan moiety, before being allowed to warm to room temperature.

Caption: Mechanism of Lewis acid-mediated electrophilic cyclization.

Pathway B/C: Base-Induced Elimination Followed by Intramolecular Diels-Alder (IMDA) Cyclization and Rearrangement

This elegant cascade begins with the deprotonation of the amide proton by a strong, non-nucleophilic base. The resulting anion facilitates the elimination of HCl to generate a highly reactive N-furfuryl-acrylamide intermediate in situ. This intermediate contains both a diene (the furan) and a dienophile (the acrylamide) in the same molecule, perfectly set up for an intramolecular [4+2] cycloaddition.[5] This reaction typically forms a thermodynamically favored exo transition state, leading to a complex tricyclic oxabridged adduct.[2] These adducts are often thermally labile or acid-sensitive and can be rearranged to form more stable, aromatic heterocyclic systems.[6]

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) is essential. These bases are strong enough to induce elimination but are too sterically hindered to act as nucleophiles and attack the electrophilic carbon, which would lead to undesired substitution products.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile are suitable for this pathway.

-

Temperature: The elimination can often be performed at room temperature, while the subsequent Diels-Alder cycloaddition may require heating (reflux) to overcome the activation energy barrier.

-

Rearrangement Conditions: The rearrangement of the oxabridged adduct is typically promoted by treatment with a Brønsted acid (e.g., HCl, p-TsOH) or a Lewis acid, which catalyzes the ring-opening and subsequent dehydration/aromatization.[6]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloropropionyl chloride is corrosive and lachrymatory. Lewis acids like TiCl₄ react violently with water.

Protocol 1: Synthesis of the Precursor, N-Furfuryl-2-chloropropionamide

Objective: To synthesize the starting material via acylation of furfurylamine.

Materials:

-

Furfurylamine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

2-Chloropropionyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add furfurylamine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (or pyridine) to the solution and stir for 5 minutes.

-

Slowly add 2-chloropropionyl chloride dropwise via a syringe. A white precipitate (triethylammonium chloride) will form.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC.

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).

Protocol 2: Pathway A - Lewis Acid-Mediated Synthesis of a Bicyclic Lactam

Objective: To synthesize a bicyclic pyrrolo-fused lactam via intramolecular electrophilic cyclization.

Materials:

-

N-Furfuryl-2-chloropropionamide (1.0 eq)

-

Titanium tetrachloride (TiCl₄) or Aluminum chloride (AlCl₃) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-furfuryl-2-chloropropionamide in anhydrous DCM in a flame-dried, three-neck flask equipped with a dropping funnel under a nitrogen atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of TiCl₄ in DCM dropwise over 30 minutes. The solution may change color.

-

Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly pouring it into a beaker of ice-cold water with vigorous stirring.

-

Neutralize the aqueous layer with saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the mixture with DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the crude residue by column chromatography to isolate the bicyclic lactam.

Protocol 3: Pathway B - Base-Induced IMDA for an Oxabridged Tricycle

Objective: To synthesize a tricyclic oxabridged adduct via in-situ elimination and intramolecular Diels-Alder reaction.

Materials:

-

N-Furfuryl-2-chloropropionamide (1.0 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

-

Anhydrous Toluene or Xylene

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve N-furfuryl-2-chloropropionamide in anhydrous toluene.

-

Add DBU to the solution at room temperature.

-

Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 12-24 hours. Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with 1 M HCl (2x) to remove DBU, followed by a wash with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography. Note: The oxabridged adduct may be sensitive on silica; consider using a deactivated (e.g., with triethylamine) silica gel.

Data Summary and Characterization

The choice of synthetic pathway leads to distinct products with different structural features and molecular weights. The following table summarizes the expected outcomes.

| Protocol | Pathway | Key Reagents | Typical Conditions | Product Class | Expected Yield (%) |

| 2 | A: Electrophilic Cyclization | TiCl₄ or AlCl₃, DCM | -78 °C to RT | Bicyclic Pyrrolo-Lactam | 45-65% |

| 3 | B: Elimination-IMDA | DBU, Toluene | Reflux, 12-24h | Tricyclic Oxabridged Adduct | 50-75% |

Characterization Notes:

-

Bicyclic Lactam (from Protocol 2): Expect the disappearance of the furan protons in the ¹H NMR spectrum and the appearance of signals corresponding to a dihydro-pyrrolo structure. The amide carbonyl stretch in the IR spectrum will remain (~1650-1680 cm⁻¹).

-

Tricyclic Adduct (from Protocol 3): The ¹H NMR spectrum will be complex but highly diagnostic, showing characteristic signals for the bridgehead protons and the vinyl proton on the oxabridge. The furan aromatic signals will be absent. Mass spectrometry will confirm the molecular weight corresponding to the loss of HCl from the starting material.

Troubleshooting and Field-Proven Insights

-

Low Yield in Protocol 2: If the yield of the bicyclic lactam is low, the primary suspect is polymerization or degradation of the furan ring. Ensure strictly anhydrous conditions and maintain low temperatures during the addition of the Lewis acid. Trying a milder Lewis acid (e.g., SnCl₄) may also be beneficial.

-

No Reaction in Protocol 3: If the starting material is recovered, the elimination may not be occurring. This could be due to an insufficiently strong or hindered base. Consider using NaH in THF, but exercise extreme caution as it is flammable and reacts with any moisture. Alternatively, the Diels-Alder reaction may have a high activation barrier, requiring a higher boiling solvent like xylene and longer reaction times.

-

Product Instability: The oxabridged adduct from Protocol 3 can be unstable, especially under acidic conditions (e.g., on standard silica gel). If purification is problematic, consider carrying the crude material directly into the next step (acid-catalyzed rearrangement) or using neutral alumina for chromatography.

-

Regio- and Stereoselectivity: The electrophilic cyclization in Pathway A will almost exclusively occur at the C5 position of the furan due to electronic factors. The IMDA reaction in Pathway B is also highly selective, typically favoring the exo product, but characterization (e.g., via NOESY NMR) is essential to confirm the stereochemistry.

References

-

ResearchGate. (n.d.). Preparation of pyrrolo[1,2-a]pyrazines 4a and 4c via a multicomponent... Retrieved February 15, 2026, from [Link]

-

Semantic Scholar. (1989). Intramolecular dials‐alder cyclization of N‐furfurylpropargylamines: A novel general synthesis of isoindoles. Retrieved February 15, 2026, from [Link]

-

PMC. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved February 15, 2026, from [Link]

-

Beilstein Journals. (n.d.). Synthesis of pyrrolo[2,1-f][5][7][8]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][3][7][8]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2026). Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2026). 1,2-Dihydroisoindolines from Intramolecular [4+2] Cycloaddition of N-Allyl-2-Furfurylamine Halohydrates. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Lactam synthesis. Retrieved February 15, 2026, from [Link]

-

PubMed. (2003). Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans. Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Intramolecular cyclization reactions of 5-halo- and 5-nitro-substituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BJOC - Synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones: Rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles [beilstein-journals.org]

Stability of 2-chloro-N-(furan-2-ylmethyl)propanamide in aqueous solution

[1]

Compound ID: 2-chloro-N-(furan-2-ylmethyl)propanamide

Functional Classification:

Part 1: Stability Profile & Chemical Behavior

Executive Summary

2-chloro-N-(furan-2-ylmethyl)propanamide exhibits a conditional stability profile .[1] While the amide linkage offers structural rigidity, the molecule possesses two distinct "instability vectors" that require strict control in aqueous environments:

-

The

-Chloro Substituent: Highly susceptible to nucleophilic attack ( -

The Furan Ring: Extremely sensitive to acid-catalyzed ring opening and photo-oxidation.[1]

Key Stability Parameters (Aqueous Solution)

| Parameter | Stability Status | Critical Thresholds | Mechanism of Degradation |

| pH < 4.0 | Unstable | Rapid degradation | Acid-catalyzed furan ring opening (formation of 1,4-dicarbonyls) [1].[1] |

| pH 4.0 – 7.5 | Stable | Optimal range | Minimal hydrolysis; slow |

| pH > 8.5 | Unstable | Moderate degradation | Base-catalyzed hydrolysis of amide; Nucleophilic displacement of |

| Light | Photosensitive | Avoid UV/Blue light | Furan photo-oxidation; Radical C-Cl cleavage [2].[1] |

| Temperature | Thermolabile | Keep < 25°C | Accelerated solvolysis of the |

Part 2: Degradation Pathways (Mechanistic Visualization)

The following diagram details the three primary degradation routes users must mitigate during experimentation.

Figure 1: Mechanistic degradation pathways.[1] The furan ring is the primary failure point in acid, while the alpha-chloro group drives instability in base and light.[1]

Part 3: Troubleshooting Guide & FAQs

Category 1: Solubility & Preparation

Q: I cannot get the compound to dissolve in pure water. What is the protocol? A: This compound has low aqueous solubility due to the lipophilic furan and alkyl chain.[1]

-

Protocol: Dissolve the compound in a water-miscible organic solvent first (DMSO or Ethanol) to create a 100x Stock Solution .

-

Recommendation: Use DMSO for biological assays (up to 100 mM stock).[1] Dilute into the aqueous buffer immediately prior to use.[1] Ensure the final DMSO concentration is <1% to avoid solvent effects, though the compound itself is stable in DMSO.[1]

Q: My stock solution in DMSO has turned yellow after a week at room temperature. Is it safe to use? A: No. Discard it.

-

Diagnosis: Yellowing indicates oxidative degradation of the furan ring or formation of conjugated byproducts from trace HCl elimination.[1]

-

Corrective Action: Prepare fresh stock solutions. Store stocks at -20°C, protected from light, and under an inert atmosphere (Argon/Nitrogen) if possible.

Category 2: Experimental Conditions (pH & Buffer)

Q: Can I use this compound in an assay with 5% Trichloroacetic Acid (TCA)? A: Absolutely not.

-

Reasoning: Furan derivatives are acid-sensitive.[1] Strong acids like TCA will catalyze the opening of the furan ring, leading to the formation of reactive 1,4-dicarbonyl species which can falsely crosslink proteins or polymerize [1].[1]

-

Alternative: Use neutral quenching methods or maintain pH > 5.0.

Q: We observed a mass shift of -36 Da and +17 Da in our LC-MS data. What happened? A: This indicates Nucleophilic Substitution .[1][2]

-

Mechanism: In aqueous buffers (especially above pH 7.5), the

-chloro atom is displaced by a hydroxyl group (-

Loss of Cl (-35.5 Da) + Gain of OH (+17 Da)

Net mass change -18 Da (or similar depending on ionization adducts).[1]

-

-

Prevention: Lower the pH to 6.5–7.0 and reduce incubation time. If a nucleophilic buffer (like Tris or primary amines) is used, the chloride may be displaced by the buffer amine (alkylation of the buffer), resulting in a larger mass adduct [3].[1] Switch to HEPES or MOPS buffers.

Category 3: Storage & Handling[1]

Q: How stable is the compound in cell culture media (DMEM/RPMI)?

A: Stability is moderate (

Part 4: Validated Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol to minimize hydrolysis and photolysis during preparation.

-

Weighing: Weigh the solid in a low-light environment (amber vials recommended).

-

Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid "wet" DMSO as water accelerates degradation.[1]

-

Concentration: Target 10–50 mM. Higher concentrations are more stable than dilute ones due to reduced solvent-to-solute ratio interactions.[1]

-

Storage: Aliquot into single-use amber tubes. Store at -20°C .

-

Shelf Life: 3 months at -20°C. 24 hours at 4°C.[1]

-

Protocol B: Stability Verification (HPLC)

Run this check if the compound has been stored for >1 month.[1]

| Step | Action |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid (Do not use TFA; too acidic).[1] |

| Mobile Phase B | Acetonitrile (ACN).[1] |

| Gradient | 5% B to 95% B over 10 minutes. |

| Detection | UV at 220 nm (Amide) and 254 nm (Furan).[1] |

| Pass Criteria | Single peak >95% purity. No shoulder peaks (indicates hydrolysis).[1] |

Part 5: Troubleshooting Logic Flow

Use the following decision tree to diagnose experimental anomalies related to this compound.

Figure 2: Diagnostic flowchart for resolving stability issues in aqueous formulations.

References

-

Keay, B. A., & Dibble, P. W. (1996).[1] Furans and their Benzo Derivatives: Synthesis and Applications. In Comprehensive Heterocyclic Chemistry II. Elsevier.[1] [1]

-

Biegasiewicz, K. F., et al. (2024).[1] Asymmetric Synthesis of

-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society.[1][3] [1] -

Echemi Safety Data. (2024). Safety Data Sheet: 2-Chloro-N-(2-methylphenyl)propanamide (Analogous Reactivity).

Technical Support Center: Troubleshooting Low Purity in N-furfuryl-2-chloropropionamide Synthesis

Welcome to the technical support center for the synthesis of N-furfuryl-2-chloropropionamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering purity challenges in this common yet nuanced amidation reaction. As experienced scientists know, even straightforward syntheses can present significant hurdles related to side reactions, product degradation, and purification.

This document moves beyond simple procedural lists to explain the underlying chemical principles governing the formation of impurities. By understanding the "why" behind these issues, you can make more informed decisions to optimize your reaction conditions, leading to higher purity and more reliable outcomes.

Troubleshooting Guide: Common Purity Issues

This section addresses the most frequently observed problems during the synthesis of N-furfuryl-2-chloropropionamide in a direct question-and-answer format.

Question 1: My reaction is incomplete, showing significant unreacted furfurylamine and a byproduct with the mass of 2-chloropropionic acid. What is happening?

Answer: This is a classic symptom of premature hydrolysis of the acylating agent, 2-chloropropionyl chloride. Acyl chlorides are highly electrophilic and react aggressively with any available nucleophile. Water, even in trace amounts, can outcompete or co-react with your furfurylamine.

Causality Explained:

-

Hydrolysis of Acyl Chloride: 2-chloropropionyl chloride reacts with water to form 2-chloropropionic acid. This acid is unreactive towards amidation under these conditions and will not form the desired product.

-

Base Sequestration: The hydrolysis also produces hydrochloric acid (HCl). If you are using a base like triethylamine (TEA) to scavenge the HCl produced from the desired reaction, the HCl from the hydrolysis will consume an equivalent of your base, further slowing the intended amidation.

Troubleshooting Steps & Protocol:

-

Ensure Anhydrous Conditions:

-

Dry all glassware in an oven (120 °C) for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

-

Use anhydrous solvents. Purchase a new, sealed bottle of a suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or dry the solvent using appropriate methods (e.g., molecular sieves).

-

Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

Verify Acyl Chloride Quality:

-

Protocol: Quick Quality Check of 2-chloropropionyl chloride

-

Carefully add one drop of the acyl chloride to 1 mL of anhydrous methanol in a test tube.

-

Cap the tube and let it stand for 5 minutes.

-

Analyze the mixture by GC-MS.

-

Expected Result: A clean spectrum showing predominantly the methyl 2-chloropropionate ester.

-

Poor Result: The presence of a significant peak for 2-chloropropionic acid indicates widespread hydrolysis. The reagent should be freshly distilled or a new bottle should be used.

-

-

-

Optimize Reagent Addition:

-

Dissolve the furfurylamine and base (e.g., triethylamine) in your anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the 2-chloropropionyl chloride dropwise via a syringe. This slow addition maintains a low concentration of the highly reactive acyl chloride, favoring the reaction with the amine over residual moisture.

-

Question 2: My final product is yellow or brown, even after column chromatography. What is causing the discoloration and how can I prevent it?

Answer: The discoloration is almost certainly due to the degradation or polymerization of the furan ring in your product. Furan and its derivatives are notoriously sensitive to acidic conditions, heat, and light, which can trigger oligomerization and the formation of colored "humins".[1]

Causality Explained:

-

Acid-Catalyzed Polymerization: The HCl generated during the reaction is a strong acid. If not effectively neutralized by the scavenger base, it can protonate the furan ring, initiating a cascade of electrophilic aromatic substitution-type reactions between molecules, leading to polymer formation. Furfuryl alcohol is particularly known for its exothermic polymerization in the presence of strong acids.[2]

-

Oxidative Degradation: Phenols are well-known for their sensitivity to air and light, which cause colored oxidation products.[1] While not a phenol, the electron-rich furan ring shares some of this susceptibility to oxidation, which can be catalyzed by trace metal impurities.

Troubleshooting Steps & Protocol:

-

Efficiently Scavenge Acid: Use a slight excess (1.1-1.2 equivalents) of a suitable base like triethylamine or N,N-diisopropylethylamine (DIPEA) to ensure all generated HCl is immediately neutralized.

-

Quench and Work Up Promptly: Once the reaction is complete by TLC, do not let it stir for extended periods. Promptly quench the reaction with a weak base like saturated sodium bicarbonate solution.

-

Purification Considerations:

-

Avoid Acidic Media: Do not use highly acidic stains for TLC visualization if you need to recover the material. Avoid acidic conditions during chromatography. If silica gel is used, consider neutralizing it by pre-treating a slurry of silica in your eluent with ~1% triethylamine, filtering, and then packing the column.

-

Minimize Heat and Light Exposure: Concentrate the product on a rotary evaporator at a low temperature (<40 °C). Protect the crude material and purified fractions from direct light.

-

-

Proper Storage: Store the final, purified N-furfuryl-2-chloropropionamide under an inert atmosphere (nitrogen or argon), in an amber vial, at a low temperature (-20 °C to 4 °C) to maintain purity over time.

Question 3: I see an unexpected peak in my LC-MS with a mass corresponding to a dimer of my product or starting material. What kind of side reactions could be occurring?

Answer: The formation of dimeric impurities often points to either self-reaction of starting materials or subsequent reactions of the product. Given the structure of N-furfuryl-2-chloropropionamide, the most likely side reactions involve the furan ring or the secondary amide nitrogen.

Causality Explained:

-

Friedel-Crafts-type Alkylation: The furan ring is electron-rich and can act as a nucleophile. The chloromethyl group of another molecule (or a related intermediate) could potentially act as an electrophile under certain conditions, leading to alkylation on the furan ring of another molecule.

-

Homocoupling: While more common in metal-catalyzed reactions, some oxidative conditions could potentially lead to the coupling of two furan rings.[1]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving purity issues in your synthesis.

Caption: A logical workflow for troubleshooting low purity.

Frequently Asked Questions (FAQs)

-

Q1: What are the most common potential impurities I should look for?

-

A1: Besides unreacted starting materials, the most common impurities are 2-chloropropionic acid (from hydrolysis), triethylamine hydrochloride (salt byproduct), and various oligomers from furan ring polymerization.[1]

-

-

Q2: How can I definitively identify an unknown impurity peak in my chromatogram?

-

A2: The best approach is to use a mass spectrometer coupled with HPLC (LC-MS).[1] The mass-to-charge ratio (m/z) provides the molecular weight. High-resolution mass spectrometry (HRMS) can help determine the elemental composition. For structural confirmation, the impurity may need to be isolated using preparative HPLC and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

-

-

Q3: My 2-chloropropionyl chloride is several months old and has turned slightly yellow. Is it still usable?

-

A3: It is highly discouraged. The yellow color suggests decomposition, likely forming HCl and other degradation products. Using this reagent will almost certainly lead to lower yields and a complex mixture of byproducts. For best results, use freshly purchased or recently distilled 2-chloropropionyl chloride.

-

Protocols and Data

Optimized Synthesis Protocol

This protocol is designed to minimize common side reactions.

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add furfurylamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Add triethylamine (1.1 eq) to the solution.

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate, dry flask, dissolve 2-chloropropionyl chloride (1.05 eq) in a small amount of anhydrous DCM.

-

Add the 2-chloropropionyl chloride solution to the stirring amine solution dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction by TLC until the furfurylamine is consumed.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at <40 °C.

-

Purify the resulting crude oil/solid via column chromatography.

Key Reaction Pathways and Impurity Formation

The following diagram illustrates the desired synthetic route versus the most common competing side reactions.

Caption: Desired reaction pathway versus common impurity-forming side reactions.

Table of Common Impurities

| Impurity Name | Likely Source | Identification Method | Mitigation Strategy |

| 2-Chloropropionic Acid | Hydrolysis of acyl chloride | LC-MS, GC-MS | Use anhydrous conditions; use fresh acyl chloride. |

| Triethylamine HCl | Byproduct of acid scavenging | NMR (broad peaks), Water Wash | Perform an aqueous workup before chromatography. |

| Furan Polymers/Oligomers | Acid-catalyzed degradation of product | Discoloration, Broad NMR humps | Use excess base; purify promptly; avoid acid.[1] |

| Unreacted Furfurylamine | Incomplete reaction | TLC (ninhydrin stain), LC-MS | Ensure correct stoichiometry; verify acyl chloride quality. |

References

-

Frontiers in Bioengineering and Biotechnology. (n.d.). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). Retrieved from [Link]

-

ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

IOP Conference Series: Materials Science and Engineering. (2019). Synthesis of Some Heterocyclic Compounds Derived from Furfural Using Ultrasonic Waves. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Reactivity of 5-Substituted Furfuryl Carbamates via Oxanorbornadienes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-furfuryl mercaptan. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link]

-

Juniper Publishers. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

SciSpace. (n.d.). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Retrieved from [Link]

-

International Furan Chemicals BV. (n.d.). Furfuryl alcohol. Retrieved from [Link]

Sources

Technical Support: Preventing Furan Ring Polymerization in Acid Chloride Synthesis

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists. Scope: Troubleshooting furan degradation, resinification, and "black tar" formation during acyl chloride generation.

The Core Problem: Why Furan Reactions Turn to "Tar"

The conversion of furan-2-carboxylic acid (or its derivatives) to an acid chloride is deceptively simple. While standard protocols (SOCl₂, (COCl)₂) work for benzoic acids, they often fail with furans.

The Mechanism of Failure: Furan is an electron-rich heterocycle (π-excessive). Under the highly acidic conditions generated by thionyl chloride or oxalyl chloride (releasing HCl), two catastrophic side reactions compete with acyl chloride formation:

-

Cationic Polymerization: Protons or Lewis acids attack the furan ring (typically at C2/C5), generating reactive electrophiles. These attack neighboring furan rings, leading to rapid oligomerization and the formation of dark, insoluble "humins" (tar).

-

Ring Opening (Hydrolytic Instability): In the presence of trace moisture and acid, the furan ring opens to form 1,4-dicarbonyl species (e.g., succinaldehyde derivatives). These are highly reactive cross-linkers that accelerate resinification.

Troubleshooting Center (Q&A)

Q1: My reaction mixture turned black and viscous within minutes of adding Thionyl Chloride. What happened?

Diagnosis: You likely triggered acid-catalyzed cationic polymerization . Root Cause: Thionyl chloride (SOCl₂) releases massive amounts of HCl and SO₂ gas. If the reaction is heated (reflux) or performed without a base trap, the high concentration of HCl protonates the furan ring. Corrective Action:

-

Switch Reagents: Move to Oxalyl Chloride ((COCl)₂), which operates at lower temperatures (0°C to RT).

-

Buffer the System: If you must use SOCl₂, add a solid base scavenger like K₂CO₂ or use a catalytic amount of DMF to accelerate the reaction so it can be run at a lower temperature. However, see Q2 regarding DMF.

Q2: I switched to Oxalyl Chloride with DMF, but I’m seeing new impurities and low yield. Why?

Diagnosis: You may be observing Vilsmeier-Haack formylation or Friedel-Crafts side reactions . Root Cause: The combination of Oxalyl Chloride and DMF generates the Vilsmeier reagent (chloroiminium ion). Since furan is electron-rich, this electrophile can attack the furan ring (usually at the open C5 position) to add a formyl group (-CHO) or cause intermolecular coupling, rather than just activating the carboxylic acid. Corrective Action:

-

Reduce DMF: Use strictly catalytic amounts (1-2 drops per 50 mmol). Do not use stoichiometric DMF.

-

Control Temperature: Keep the reaction at 0°C during addition. Do not heat above room temperature.

Q3: My substrate is extremely acid-sensitive. Is there a neutral way to generate the acid chloride?

Diagnosis: Standard reagents are too harsh. Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).[1][2] Why it works: It converts carboxylic acids to acid chlorides under strictly neutral conditions .[3] The byproduct is a neutral amide, and no acidic gas (HCl) is evolved into the solution (HCl is sequestered as a salt).

Q4: Do I actually need to isolate the acid chloride?

Diagnosis: Isolation increases the risk of hydrolysis and degradation. Solution: Use T3P (Propylphosphonic anhydride) for direct coupling.[4][5] Why it works: T3P activates the carboxylic acid in situ for reaction with amines/alcohols. It produces non-toxic, water-soluble byproducts and requires no acidic activation step, preserving the furan ring integrity.

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways between successful activation and destructive polymerization.

Figure 1: Mechanistic pathways showing how acidic conditions and excess DMF divert the reaction from the target acid chloride toward polymerization and side products.

Standard Operating Procedures (SOPs)

Protocol A: The "Safe" Oxalyl Chloride Method

Best for: Standard furan substrates with moderate stability.

-

Preparation: Dry all glassware thoroughly. Use anhydrous DCM (Dichloromethane) as solvent.

-

Setup: Suspend Furan-2-carboxylic acid (1.0 equiv) in DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.

-

Catalyst: Add catalytic DMF (1 drop per 10 mmol substrate). Do not exceed this.

-

Addition: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise over 15-20 minutes. Gas evolution (CO, CO₂, HCl) will occur.[6]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Do not reflux.

-

Workup: Concentrate in vacuo at low temperature (<30°C). Re-dissolve in dry DCM and evaporate again (2x) to remove residual HCl and oxalyl chloride. Use immediately.

Protocol B: The Ghosez’s Reagent Method (Neutral)

Best for: Highly acid-sensitive furan derivatives or when "tar" formation is persistent.

-

Setup: Dissolve Furan carboxylic acid (1.0 equiv) in anhydrous DCM or Chloroform.

-

Reagent: Add Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.1 to 1.2 equiv) dropwise at RT.

-

Reaction: Stir at RT for 1-3 hours. The reaction is neutral; the byproduct is N,N,2-trimethylpropanamide.

-

Usage: The resulting solution contains the acid chloride.[7] It can be used directly in the next step (e.g., addition of amine/alcohol) without isolation.

-

Note: If amine coupling is the goal, add the amine and a mild base (e.g., Et₃N) directly to this solution.

-

Protocol C: T3P Coupling (No Acid Chloride Isolation)

Best for: Amide/Ester synthesis where isolating the chloride is not strictly required.

-

Setup: Dissolve Furan acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or DCM.

-

Base: Add Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv).

-

Coupling: Add T3P (Propylphosphonic anhydride, 50% in EtOAc) (1.2 - 1.5 equiv) dropwise at 0°C.

-

Reaction: Stir at RT. Monitor by TLC/LCMS (typically complete in 1-4 hours).

-

Workup: Wash with water, sat. NaHCO₃, and brine.

Comparative Data: Reagent Selection

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Ghosez's Reagent | T3P (Coupling) |

| Acidity | High (Generates HCl gas) | High (Generates HCl gas) | Neutral | Mild / Buffered |

| Temp | Reflux often required | 0°C to RT | RT | 0°C to RT |

| Risk of Tar | High | Moderate | Low | Very Low |

| Side Reactions | Polymerization | Vilsmeier Formylation | Minimal | None |

| Cost | Low | Medium | High | High |

| Best Use | Robust substrates only | Standard Lab Scale | Sensitive Furans | Direct Coupling |

Decision Logic for Researchers

Use this flow to select the correct protocol for your specific furan substrate.

Figure 2: Decision tree for selecting the optimal reagent based on substrate sensitivity and experimental goals.

References

-

Ghosez's Reagent Original Description: Ghosez, L., et al. "